REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7]([NH2:11])[CH:6]=[C:5]2[CH3:12].[CH3:13][C:14]1[C:19]([C:20](O)=[O:21])=[CH:18][N:17]=[C:16]([C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][N:24]=2)[N:15]=1>CN(C=O)C>[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7]([NH:11][C:20]([C:19]1[C:14]([CH3:13])=[N:15][C:16]([C:23]3[CH:28]=[CH:27][CH:26]=[CH:25][N:24]=3)=[N:17][CH:18]=1)=[O:21])[CH:6]=[C:5]2[CH3:12]
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Name
|
|
Quantity
|
10.6 mmol
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Type
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reactant
|
Smiles
|
FC=1C=C2C(=CN(C2=CC1)N)C
|
Name
|
|
Quantity
|
2.75 g
|
Type
|
reactant
|
Smiles
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CC1=NC(=NC=C1C(=O)O)C1=NC=CC=C1
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Name
|
|
Quantity
|
75 mL
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Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
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2,4-dimethoxy-6-(4-methylmorpholin-4-yl)-[1,3,5]triazine chloride
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Quantity
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3.82 g
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Type
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reactant
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Smiles
|
|
Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the mixture is stirred at rt for 10 min
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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stirred at 60° C. for 1 h
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Duration
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1 h
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Type
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CONCENTRATION
|
Details
|
The mixture is concentrated in vacuo
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Type
|
ADDITION
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Details
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The residue is diluted with Et2O (50 mL) and 10% NaHCO3 (50 mL)
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Type
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STIRRING
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Details
|
the mixture is stirred at rt for 20 min
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Duration
|
20 min
|
Type
|
FILTRATION
|
Details
|
The resulting solid is filtered
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Type
|
WASH
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Details
|
washed
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Type
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CUSTOM
|
Details
|
dried
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C2C(=CN(C2=CC1)NC(=O)C=1C(=NC(=NC1)C1=NC=CC=C1)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.2 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 83.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |